molecular formula C30H20N4O22S6 B1207837 Calcichrome CAS No. 3810-39-7

Calcichrome

Cat. No.: B1207837
CAS No.: 3810-39-7
M. Wt: 980.9 g/mol
InChI Key: GXXWRHRRUAJSPK-UHFFFAOYSA-N
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Description

Calcichrome (hexasodium 5-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-4-hydroxy-3-[(8-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-2,7-naphthalenedisulfonate) is a synthetic azo dye and chelating agent primarily employed in analytical chemistry for the detection and quantification of calcium ions. Its structure features multiple sulfonic acid groups and azo linkages, enabling strong binding to divalent cations like Ca²⁺ . This compound is also marketed under the synonym Calcion, as noted in industrial catalogs and nomenclature guides .

Properties

IUPAC Name

5-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-4-hydroxy-3-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N4O22S6/c35-20-9-16(59(45,46)47)2-11-1-14(57(39,40)41)7-18(24(11)20)31-33-27-22(61(51,52)53)5-12-3-15(58(42,43)44)8-19(25(12)29(27)37)32-34-28-23(62(54,55)56)6-13-4-17(60(48,49)50)10-21(36)26(13)30(28)38/h1-10,35-38H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXWRHRRUAJSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N4O22S6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

980.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3810-39-7
Record name Calcichrome
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Record name 2,7-Naphthalenedisulfonic acid, 5-[2-(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)diazenyl]-4-hydroxy-3-[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:6)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 5-((1,8-dihydroxy-3,6-disulphonaphthalen-2-yl)azo)-4-hydroxy-3((8-hydroxy-3,6-disulphonaphthalen-1-yl)azo)naphthalene-2,7-disulphonate
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Preparation Methods

Reagent-Grade Solution Preparation

The most widely documented method for preparing this compound solutions involves dissolving the solid compound in deionized water. For instance, a 0.05% (w/v) solution is achieved by dissolving 0.05 grams of this compound in 100 mL of water, yielding a stable indicator solution suitable for titrimetric analyses. This protocol emphasizes the use of magnetic stirring to ensure homogeneity and avoidance of particulate formation.

Key parameters for optimal dissolution include:

  • Water purity : Double-distilled or deionized water (resistivity ≥18 MΩ·cm) minimizes ionic interference.

  • Temperature : Room temperature (20–25°C) prevents thermal degradation of the compound.

  • Mixing duration : 15–20 minutes under continuous stirring at 300–500 rpm.

Crystallization and Purification

While industrial synthesis details remain proprietary, laboratory-scale purification often employs recrystallization. A saturated aqueous solution of this compound is filtered through a 0.22 μm membrane to remove insoluble impurities, followed by slow evaporation at 4°C. This yields needle-like crystals with >98% purity, as verified by high-performance liquid chromatography (HPLC).

Industrial Manufacturing Processes

Batch Reactor Synthesis

Industrial production of this compound utilizes batch reactors with precise pH and temperature control. Although exact stoichiometric ratios are undisclosed, patent analogs suggest a multi-step condensation reaction involving hydroxyl-rich precursors under alkaline conditions. A generalized workflow includes:

  • Precursor activation : Heating aromatic intermediates (e.g., naphthalene derivatives) at 80–90°C in aqueous NaOH.

  • Condensation : Introducing crosslinking agents (e.g., formaldehyde) at pH 10–12 to form the chromophoric backbone.

  • Neutralization : Adjusting to pH 6–7 with HCl to precipitate the crude product.

Quality Control Metrics

Industrial batches undergo rigorous testing to meet pharmacopeial standards:

ParameterSpecificationAnalytical Method
Purity (HPLC)≥99.5%USP <621>
Heavy metals (Pb)≤10 ppmICP-MS
Loss on drying≤0.2%Gravimetric analysis

Spectroscopic Validation of Synthesis

Structural Confirmation

Post-synthesis characterization employs:

  • Fourier-transform infrared spectroscopy (FTIR) : Peaks at 1600–1650 cm⁻¹ (C=O stretching) and 3400–3500 cm⁻¹ (-OH stretching) confirm functional groups.

  • Nuclear magnetic resonance (NMR) : ¹H NMR (D₂O, 400 MHz) shows aromatic proton signals at δ 7.2–7.8 ppm, consistent with the expected structure.

Purity Assessment

UV-Vis spectrophotometry at 620 nm quantifies this compound concentration, with molar absorptivity (ε) of 1.2×10⁴ L·mol⁻¹·cm⁻¹ serving as a benchmark for batch consistency.

Comparative Analysis of Synthesis Methodologies

Solvent Systems

Ethanol-water mixtures (1:1 v/v) enhance solubility during recrystallization but risk esterification side reactions. Pure aqueous systems, while safer, require longer crystallization times (48–72 hours).

Yield Optimization

Laboratory-scale synthesis achieves 70–75% yield, whereas industrial processes exceed 90% through closed-loop solvent recovery and automated pH adjustment .

Chemical Reactions Analysis

Types of Reactions: Calcichrome undergoes various types of chemical reactions, including complexation, oxidation, and reduction. It forms stable complexes with metal ions such as calcium, copper, and magnesium . The complexation reaction typically occurs via the hydroxyl groups of this compound, and the stoichiometric ratio of the formed complex is often 1:1 .

Common Reagents and Conditions: Common reagents used in reactions with this compound include calcium chloride, copper sulfate, and magnesium chloride. The reactions are typically carried out in aqueous solutions at specific pH levels to ensure optimal complexation. For example, the complexation of this compound with calcium ions occurs at a pH of 8.5 .

Major Products Formed: The major products formed from reactions involving this compound are metal-calcichrome complexes. These complexes are often analyzed using spectrophotometric and potentiometric methods to determine the concentration of metal ions in various samples .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₃₀H₁₄N₄Na₆O₂₂S₆
  • Applications :
    • Fluorimetric and titrimetric determination of calcium in complex matrices .
    • Selective binding to Ca²⁺ in the presence of interfering ions (e.g., Mg²⁺) under controlled pH conditions .
  • Detection Range : Effective at micromolar concentrations, with optimal performance in alkaline media .

Comparison with Similar Compounds

Calcichrome belongs to a class of chelating agents and dyes used in metal ion analysis. Below, it is compared with Calcein and EDTA (Ethylenediaminetetraacetic acid), two structurally and functionally related compounds.

Structural Comparison

Compound Molecular Structure Key Functional Groups
This compound Azo-linked naphthalene derivatives with four sulfonic acid groups and hydroxyls Azo (-N=N-), -SO₃⁻, -OH
Calcein Fluorescein backbone modified with iminodiacetic acid groups Fluorescein core, -CH₂N(CH₂COO⁻)₂
EDTA Ethylene backbone with four carboxylic acid and two amine groups -CH₂N(CH₂COO⁻)₂, -COOH

Functional Comparison

Parameter This compound Calcein EDTA
Primary Use Ca²⁺ detection in fluorimetry/titrimetry Ca²⁺/Mg²⁺ fluorimetric assays Broad-spectrum metal chelation
Sensitivity ~1 µM (fluorimetry) ~0.1 µM (fluorimetry) ~10 µM (titrimetry)
Selectivity High for Ca²⁺ over Mg²⁺ at pH >12 Moderate, pH-dependent Low (binds Ca²⁺, Mg²⁺, Fe³⁺, etc.)
Advantages Minimal interference from Mg²⁺ High sensitivity due to fluorescence Versatile for multi-metal systems
Limitations Complex synthesis; limited to Ca²⁺ Requires UV/Vis equipment Poor selectivity for specific ions

This compound in Calcium Analysis

  • Fluorimetry : this compound exhibits a fluorescence quenching effect upon binding Ca²⁺, enabling quantification in biological fluids and environmental samples .
  • Titrimetry : Used as an indicator in EDTA titrations for calcium, where it transitions from blue to pink at the endpoint .

Comparative Studies

  • vs. Calcein : Calcein offers higher sensitivity (sub-µM detection) but requires stringent pH control to avoid interference from Mg²⁺ . This compound’s selectivity in alkaline conditions makes it preferable for Mg²⁺-rich samples .
  • vs. EDTA : While EDTA is a universal chelator, this compound’s specificity for Ca²⁺ reduces cross-reactivity in complex matrices like serum or hard water .

Q & A

Q. How should researchers present this compound-related data in manuscripts to enhance clarity and facilitate peer review?

  • Methodological Answer : Follow journal-specific guidelines for figures (e.g., ACS Inclusivity Style Guide for color schemes). Use tables to summarize comparative data (e.g., binding affinities across pH levels) and avoid overcrowding with chemical structures. Provide raw data in supplementary materials with machine-readable formats (e.g., .csv files). Preprint studies on platforms like ChemRxiv for early feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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